

# Briciclib potency in solid vs hematopoietic tumors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Briciclib

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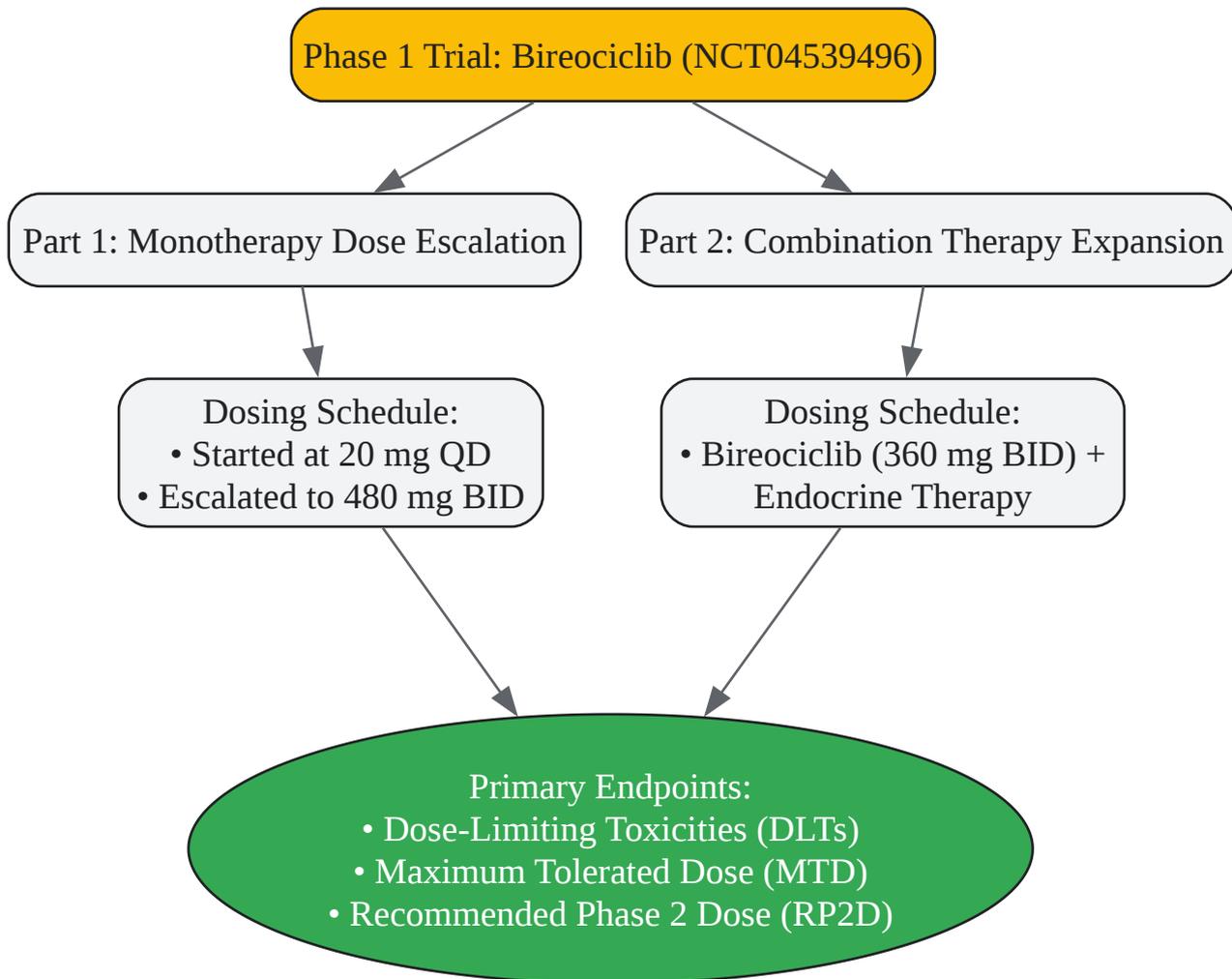
## CDK4/6 Inhibitor Comparison

Inhibitor Name	Tumor Type Focus	Key Experimental Models	Reported Efficacy (Objective Response Rate - ORR)	Recommended Phase 2 Dose (RP2D)	Notable Safety Profile
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| **Bireociclib** | Advanced Solid Tumors (HR+/HER2- Breast Cancer) [1] | Phase 1 clinical trial in humans; monotherapy and combo with endocrine therapy [1] | Monotherapy: 17.5% (ORR) [1] Combo Therapy: 46.3%-57.1% (ORR) [1] | Monotherapy (RP2D-S): 480 mg BID [1] Combo (RP2D-C): 360 mg BID [1] | Diarrhea, neutropenia, leukopenia; manageable safety profile [1] | | **Palbociclib** | Hematological Malignancies (Preclinical) [2] | *In vitro/vivo* models of AML, ALL, MCL [2] | MCL Phase 2: 18% Response Rate (2PR+1CR/17pts) [2] | Information Not Specific | Neutropenia (dose-limiting) [2] | | **Abemaciclib** | Hematological Malignancies (Preclinical) [3] | *In vitro* resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific | | **Ribociclib** | Hematological Malignancies (Preclinical) [3] | *In vitro* resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific |

## Bireociclib Clinical Trial Overview

The following diagram illustrates the design of the Phase 1 clinical trial that established the safety and efficacy of bireociclib.



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## Detailed Experimental Data and Protocols

For researchers aiming to replicate or analyze these studies, here are the key methodological details.

### Bireociclib Clinical Trial Protocol [1]

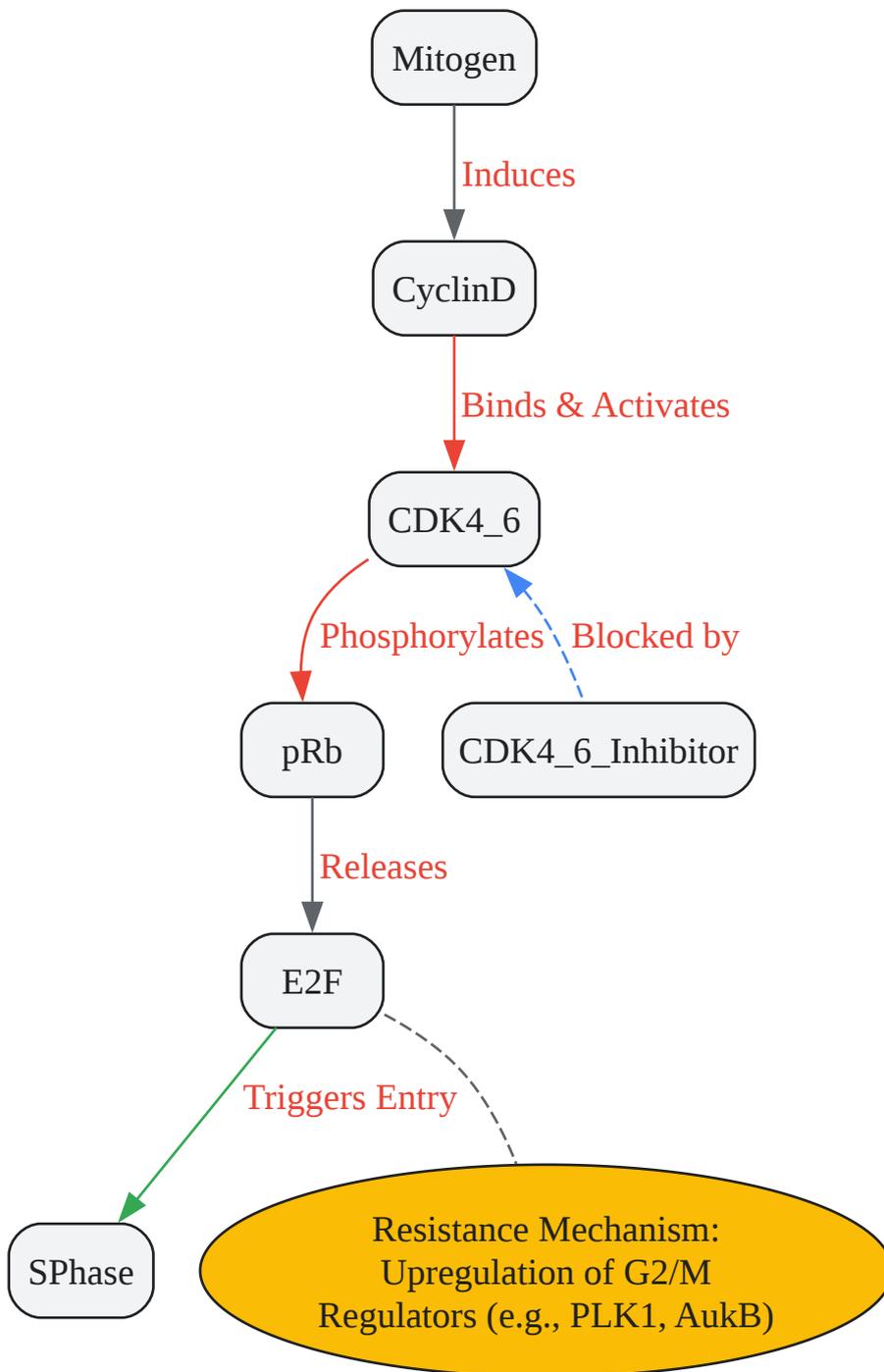
- **Study Design:** Multicenter, open-label, Phase 1 clinical trial (NCT04539496).
- **Parts:** The trial was conducted in two parts.
  - **Part 1 (Monotherapy):** Employed a dose-escalation design starting from 20 mg once daily (QD) up to 480 mg twice daily (BID). The scheme used an accelerated titration initially, switching to a traditional "3 + 3" design if specific adverse events occurred.
  - **Part 2 (Combination Therapy):** Evaluated bireociclib at one dose level below the monotherapy RP2D in combination with endocrine therapy (either a non-steroidal aromatase inhibitor or fulvestrant).
- **Patient Population:** Part 1 included adults (18-70 years) with advanced solid tumors. Part 2 enrolled women with HR+/HER2- advanced breast cancer.
- **Primary Endpoints:** Assessment of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended phase 2 dose for single (RP2D-S) and combination (RP2D-C) regimens.
- **Pharmacokinetic (PK) Analysis:** Blood samples for PK analysis were collected from all patients in the dose-escalation part of the study.

## CDK4/6i Resistance Study Protocol (Preclinical) [3]

- **Cell Lines:** HR+/HER2- breast cancer lines MCF7 and T47D.
- **Generation of Resistant Lines:** Parental cells were chronically exposed to increasing doses of ribociclib, abemaciclib, or palbociclib (0-600 nM) over 8 months. Cells were maintained at each dose level for three generations.
- **Phenotypic Assessment:** Resistant cell lines were evaluated for:
  - **Aggressive Phenotypes:** Spheroid formation, invasion, proliferation.
  - **Cell Cycle Analysis:** Progression through G1/S phase under CDK4/6i treatment.
  - **Apoptosis Resistance.**
  - **Cross-resistance** to other CDK4/6 inhibitors.
- **Transcriptomic Analysis:** RNA sequencing was performed to identify enriched pathways in resistant cells.
- **Drug Sensitivity Testing:** Resistant cells were treated with volasertib (PLK1 inhibitor) and barasertib (Aurora kinase B inhibitor) to assess sensitivity.

## CDK4/6 Inhibitor Mechanism and Resistance Pathways

The activity and resistance mechanisms of CDK4/6 inhibitors can be understood through their core signaling pathway.



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## Research Implications and Future Directions

- **Bireociclib's Niche:** The data positions bireociclib as a promising CDK4/6 inhibitor for **HR+/HER2-advanced breast cancer**, with a distinct pharmacokinetic profile (e.g., wide tissue distribution)

including the brain) and an acceptable safety signature [1].

- **Mechanism-Driven Application:** The efficacy of CDK4/6 inhibitors in hematological malignancies is strongly linked to specific molecular features, such as **MLL rearrangements (targeting CDK6) and p16INK4A deletions** [2]. This underscores the need for biomarker-driven patient selection in hematology.
- **Overcoming Resistance:** Preclinical evidence suggests that resistance to one CDK4/6 inhibitor often confers cross-resistance to others. A promising strategy is targeting **alternative cell cycle kinases like PLK1 and Aurora B**, which are upregulated in resistant models and drive progression through the G2/M phase [3].

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## References

1. Safety and tolerability of bireociclib for the treatment of advanced solid ... [bmcmedicine.biomedcentral.com]
2. Cyclin-Dependent Kinase Inhibitors in Hematological ... [mdpi.com]
3. Investigation of ribociclib, abemaciclib and palbociclib ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Briciclib potency in solid vs hematopoietic tumors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522025#briciclib-potency-in-solid-vs-hematopoietic-tumors>]

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